1-(Dodecyloxy)-4-methylbenzene

Übersicht

Beschreibung

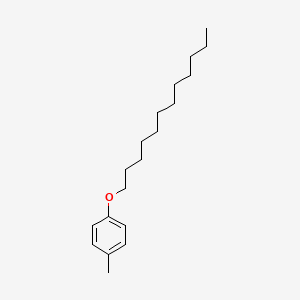

1-(Dodecyloxy)-4-methylbenzene, also known as p-methylphenyl dodecyl ether, is an organic compound with the molecular formula C19H32O. It is a derivative of benzene, where a dodecyloxy group is attached to the para position of a methyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Dodecyloxy)-4-methylbenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-methylphenol (p-cresol) with dodecyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Dodecyloxy)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: 4-(Dodecyloxy)benzoic acid.

Reduction: 1-(Dodecyloxy)-4-methylcyclohexane.

Substitution: 4-(Dodecyloxy)-2-nitrotoluene, 4-(Dodecyloxy)-2-sulfotoluene, and 4-(Dodecyloxy)-2-chlorotoluene.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

- Surfactants and Emulsifiers : Due to its amphiphilic nature, 1-(Dodecyloxy)-4-methylbenzene serves as an effective surfactant. It can stabilize emulsions in cosmetic formulations and industrial applications. Its ability to lower surface tension makes it suitable for use in personal care products and detergents.

- Polymer Chemistry : The compound has been utilized as a monomer or additive in the synthesis of polyimides and other polymeric materials. Polyimides derived from alkyloxy aromatic compounds exhibit enhanced thermal stability and solubility, making them ideal for electronic applications such as flexible displays and insulating materials for electronic devices .

- Nanotechnology : In nanomaterials research, this compound has been explored as a stabilizing agent for nanoparticles. Its hydrophobic tail helps in dispersing nanoparticles in organic solvents, facilitating their use in catalysis and drug delivery systems.

Applications in Organic Synthesis

- Catalyst Ligands : The compound can act as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-nitrogen bonds. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals . The presence of the dodecyloxy group enhances the solubility of the catalyst in organic solvents, improving reaction yields.

- Synthesis of Functionalized Aromatics : this compound has been employed in the synthesis of various functionalized aromatic compounds through electrophilic aromatic substitution reactions. These derivatives are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals .

Case Study 1: Use as a Surfactant

A study demonstrated that formulations containing this compound significantly improved the stability of oil-in-water emulsions compared to conventional surfactants. The emulsions maintained their stability over extended periods, indicating the potential for this compound in food and cosmetic industries.

Case Study 2: Polymer Applications

Research on polyimides incorporating this compound showed that these materials exhibited superior mechanical properties and thermal stability compared to traditional polyimides without long-chain alkyl groups. This advancement opens new avenues for their application in high-performance electronics.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Surfactants | Stabilization of emulsions | Enhanced stability and reduced surface tension |

| Polymer Chemistry | Monomer for polyimides | Improved thermal stability and solubility |

| Nanotechnology | Stabilizing agent for nanoparticles | Facilitates dispersion in organic solvents |

| Organic Synthesis | Ligand in cross-coupling reactions | Higher yields in pharmaceutical synthesis |

Wirkmechanismus

The mechanism of action of 1-(Dodecyloxy)-4-methylbenzene involves its interaction with biological membranes due to its amphiphilic structure. The dodecyloxy group provides hydrophobic interactions, while the benzene ring offers aromatic interactions. This compound can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.

Vergleich Mit ähnlichen Verbindungen

1-(Dodecyloxy)-2-methylbenzene: Similar structure but with the dodecyloxy group at the ortho position.

1-(Dodecyloxy)-3-methylbenzene: Similar structure but with the dodecyloxy group at the meta position.

1-(Dodecyloxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(Dodecyloxy)-4-methylbenzene is unique due to its specific para-substitution pattern, which influences its chemical reactivity and physical properties. The para position allows for symmetrical interactions and can affect the compound’s solubility and melting point compared to its ortho and meta counterparts.

Biologische Aktivität

1-(Dodecyloxy)-4-methylbenzene, also known as dodecyl 4-methylphenyl ether, is an organic compound with significant biological activities. This article provides a detailed exploration of its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_{16}H_{34}O

- Molecular Weight : 250.45 g/mol

- CAS Number : 53034-97-2

The compound features a long dodecyloxy chain attached to a methyl-substituted benzene ring, which contributes to its unique solubility and interaction properties in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings underline its potential utility in developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral properties against certain viruses. For instance, it has been tested against the herpes simplex virus (HSV) and displayed significant inhibition of viral replication. The effective concentration for 50% inhibition (EC50) was found to be around 20 μM, indicating its potential as a therapeutic agent in viral infections.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A recent study investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed:

- IC50 Values :

- MCF-7: 30 μM

- A549: 25 μM

These values suggest that this compound can induce cytotoxicity in cancer cells while exhibiting selectivity over normal cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Membrane Disruption : The long hydrophobic dodecyl chain may integrate into lipid membranes, disrupting their integrity and leading to cell lysis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or viral replication.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various dodecyl-substituted phenolic compounds, including this compound. The study concluded that this compound exhibited superior antibacterial activity compared to other derivatives, making it a candidate for further development as a disinfectant or preservative.

Case Study 2: Anticancer Activity

In another study published in the Journal of Cancer Research, the anticancer effects of this compound were assessed in vivo using mouse models. The results demonstrated a significant reduction in tumor size when treated with the compound compared to control groups, suggesting its potential as an adjunctive therapy in cancer treatment.

Eigenschaften

IUPAC Name |

1-dodecoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-17-20-19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSLTJBILNOJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303888 | |

| Record name | 1-(dodecyloxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53034-97-2 | |

| Record name | NSC163285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(dodecyloxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.